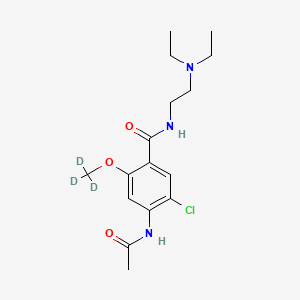
N-Acetyl Metoclopramide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl Metoclopramide-d3 is a deuterated analogue of N-Acetyl Metoclopramide, which is a derivative of Metoclopramide. Metoclopramide is primarily used to treat gastrointestinal disorders by binding to dopamine D2 receptors. The deuterated form, this compound, is often used in research as a stable isotope-labeled compound for various analytical and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Metoclopramide-d3 involves the acetylation of Metoclopramide with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Material: Metoclopramide
Reagent: Deuterated acetic anhydride
Catalyst/Base: Pyridine
Reaction Conditions: Room temperature, inert atmosphere
The reaction proceeds with the acetylation of the amino group in Metoclopramide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Implementing stringent quality checks to meet industrial standards.
化学反应分析
Types of Reactions
N-Acetyl Metoclopramide-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-Acetyl Metoclopramide-d3 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
作用机制
N-Acetyl Metoclopramide-d3 exerts its effects by binding to dopamine D2 receptors, similar to Metoclopramide. This binding inhibits dopamine’s action, leading to increased gastrointestinal motility and reduced nausea. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, which are involved in the chemoreceptor trigger zone of the brain .
相似化合物的比较
Similar Compounds
Metoclopramide: The parent compound, used for similar therapeutic purposes.
N-Acetyl Metoclopramide: The non-deuterated analogue.
Domperidone: Another dopamine antagonist used for gastrointestinal disorders.
Uniqueness
N-Acetyl Metoclopramide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .
属性
IUPAC Name |
4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFIXBYMDJBQT-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)








![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)
